Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-furoic acid with methylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium halides in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl pyrazolo[4,3-b]pyridine-6-carboxylate: Another heterocyclic compound with similar structural features but different biological activities.
Pyridine-4-carboxylic acid derivatives: Compounds with a pyridine ring and carboxylate group, used in various chemical and biological applications.
Uniqueness
Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)12-9-13-11(7-8-19-13)14(16-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
GOFUBRQTANEDNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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